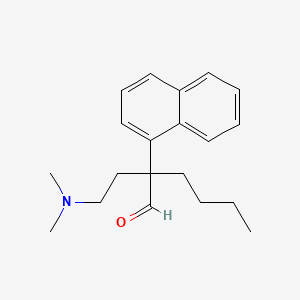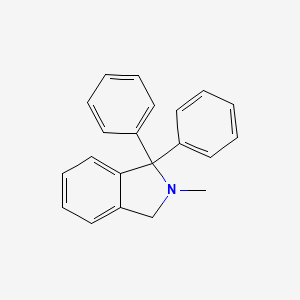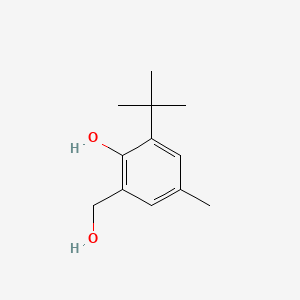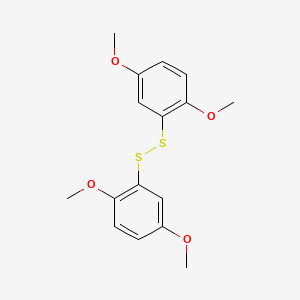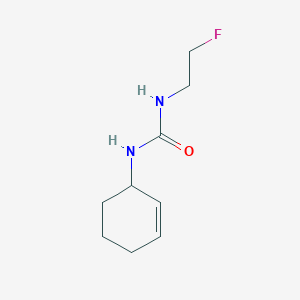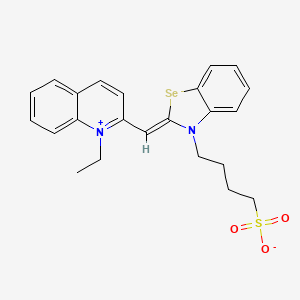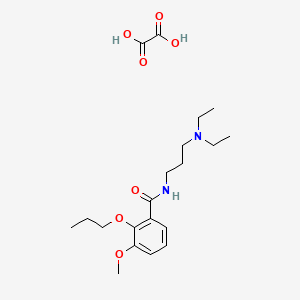
Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate is a complex organic compound with a molecular formula of C17H28N2O3.C2H2O4 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate typically involves the reaction of 3-methoxy-2-propoxybenzoic acid with 3-diethylaminopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Applications De Recherche Scientifique
Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-diethylaminopropyl)-2-ethoxy-3-methoxybenzamide, oxalate
- N-(3-diethylaminopropyl)-2-butoxy-3-methoxybenzamide, oxalate
Uniqueness
Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Its combination of methoxy and propoxy groups enhances its solubility and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
23966-76-9 |
|---|---|
Formule moléculaire |
C20H32N2O7 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-3-methoxy-2-propoxybenzamide;oxalic acid |
InChI |
InChI=1S/C18H30N2O3.C2H2O4/c1-5-14-23-17-15(10-8-11-16(17)22-4)18(21)19-12-9-13-20(6-2)7-3;3-1(4)2(5)6/h8,10-11H,5-7,9,12-14H2,1-4H3,(H,19,21);(H,3,4)(H,5,6) |
Clé InChI |
MVNBKZSYYRLNSC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC=C1OC)C(=O)NCCCN(CC)CC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


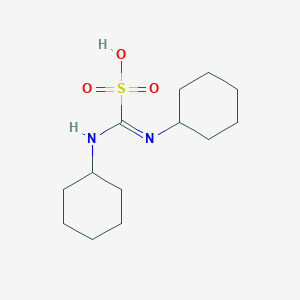
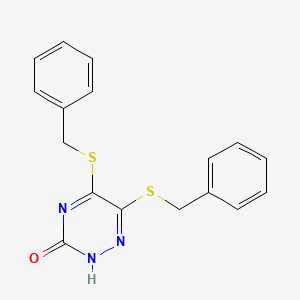
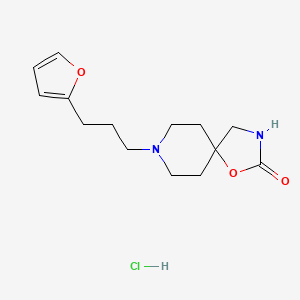
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
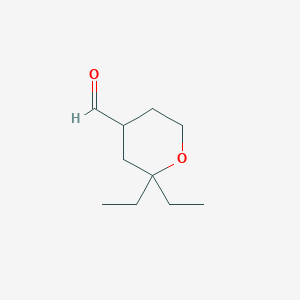
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)

